(3-(1H-pyrazol-1-yl)phenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound "(3-(1H-pyrazol-1-yl)phenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone" is a heterocyclic methanone derivative featuring two distinct pharmacophores: a pyrazole-substituted phenyl ring and a 3,4-dihydroisoquinoline moiety bearing a methylpyrazole group. Its structure combines aromatic and partially saturated heterocycles, which may enhance conformational flexibility and binding interactions with biological targets.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-26-14-19(13-25-26)22-16-27(15-18-6-2-3-9-21(18)22)23(29)17-7-4-8-20(12-17)28-11-5-10-24-28/h2-14,22H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLLYEZISFVVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a pyrazole moiety linked to an isoquinoline derivative, which is significant for its biological interactions. The presence of both the pyrazole and isoquinoline rings suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in inflammatory pathways. For instance, docking studies have shown that this compound could bind effectively to prostaglandin reductase (PTGR2) , suggesting a potential role in modulating inflammatory responses .
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives. In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a study reported that compounds similar to this one showed significant activity against breast cancer cell lines by disrupting cell cycle progression and inducing apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or other autoimmune diseases .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of related pyrazole compounds on human cancer cell lines. The results indicated that these compounds significantly inhibited cell viability at low micromolar concentrations. The study employed assays such as MTT and flow cytometry to assess cell death mechanisms .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 12 | Apoptosis induction |
| HeLa (Cervical cancer) | 15 | Cell cycle arrest |
| A549 (Lung cancer) | 10 | Necrosis |
Study 2: Anti-inflammatory Activity
In a separate investigation, the compound was tested in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6 compared to controls .
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Compound Treatment | 100 | 120 |
Scientific Research Applications
Research indicates that compounds containing pyrazole and isoquinoline structures exhibit a range of biological activities:
- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in leukemia cell lines. Its mechanism may involve targeting specific proteins involved in cell cycle regulation or apoptosis pathways.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary studies indicate that the compound may have neuroprotective properties, potentially useful in neurodegenerative diseases.
Anticancer Research
In a study published in December 2023, a derivative of this compound was evaluated for its antiproliferative effects on MV4:11 leukemia cells. The compound exhibited a GI50 value of 38 nM, indicating significant potency against cancer cells with a selectivity index favoring malignant over normal cells .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of related pyrazole derivatives. The study highlighted that modifications to the pyrazole ring could enhance activity against resistant bacterial strains .
Neuroprotection
Research exploring the neuroprotective effects of similar compounds revealed that they could inhibit oxidative stress-induced apoptosis in neuronal cells, suggesting therapeutic potential for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analog in the provided evidence is "(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone" (referred to as Compound A in ). Below is a detailed comparison:
Structural Implications
In contrast, Compound A’s rigid pyrazolopyrimidine system may favor high-affinity interactions with flat binding sites (e.g., ATP pockets in kinases) . The methylpyrazole group on the dihydroisoquinoline may enhance metabolic stability compared to Compound A’s 3,5-dimethylpyrazole, which lacks steric shielding.
Its pyrazolopyrimidine scaffold is associated with kinase inhibition (e.g., Src-family kinases), suggesting a possible shared target class with the dihydroisoquinoline-based compound .
Research Findings and Methodological Context
Structural Refinement and Crystallography
For example:
- SHELXL () enables precise modeling of heterocyclic systems, including pyrazoles and dihydroisoquinolines, through advanced constraints and disorder handling.
- The robustness of SHELX pipelines supports high-throughput structural analysis, which could expedite SAR (structure-activity relationship) studies for this compound class .
Q & A
Q. What are the optimal synthetic routes for preparing (3-(1H-pyrazol-1-yl)phenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone?
- Methodological Answer : The synthesis of pyrazole-containing methanones typically involves coupling reactions under reflux conditions. For example, refluxing intermediates (e.g., pyrazole derivatives) with chloranil in xylene (25–30 hours) followed by purification via recrystallization (methanol) yields high-purity products . Modifications may include adjusting stoichiometric ratios (e.g., VPET/VEA = 8:1 or 15:1) to optimize yields (58–62%) and selectivity for substituent positioning . Key steps:
- Reagent : Chloranil (oxidizing agent), xylene (solvent).
- Purification : 5% NaOH wash, anhydrous Na₂SO₄ drying, rotary evaporation.
- Characterization : NMR (¹H/¹³C), HRMS, and melting point analysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic pyrazole protons at δ 7.2–8.5 ppm) and carbon shifts (e.g., ketone carbonyl at ~190 ppm) .
- HRMS (ESI-TOF) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
- X-ray Crystallography : Resolve dihedral angles between pyrazole and dihydroisoquinoline rings (e.g., 16.83°–51.68°), confirming spatial orientation .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use serial dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin/norfloxacin as controls .
- Antifungal Assays : Test against C. albicans and A. niger via microbroth dilution, comparing to fluconazole .
- Cytotoxicity : Employ Dalton's lymphoma ascites (DLA) or Ehrlich ascites cell lines with MTT assays to assess IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positioning) influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., nitro, methoxy) on pyrazole rings. For instance, nitro groups at the 4-position enhance antibacterial activity (e.g., compound 22 in showed MIC = 1.56 µg/mL against S. aureus).
- Dihedral Angle Analysis : Use X-ray data to correlate ring planarity (e.g., smaller angles between pyrazole and dihydroisoquinoline moieties) with enhanced π-π stacking in target binding .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer :
- Conformational Analysis : Crystal structures (e.g., monoclinic P2₁/c symmetry, β = 91.56°) reveal intramolecular hydrogen bonds (e.g., O-H···N) that stabilize bioactive conformations. Discrepancies in activity may arise from polymorphic forms or solvent-dependent crystal packing .
- Docking Studies : Overlay crystallographic data with target protein structures (e.g., bacterial gyrase) to predict binding modes and explain outlier results .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- Asymmetric Catalysis : Employ palladium-catalyzed coupling with BINOL-derived ligands to achieve >90% enantiomeric excess (ee) .
- Dynamic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor kinetic control of stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
